

Physicochemical Properties of 5-Bromo-1-benzofuran-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-1-benzofuran-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Bromo-1-benzofuran-2-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines key quantitative data, details relevant experimental methodologies, and presents visual representations of related workflows and biological pathways to support further research and development.

Core Physicochemical Data

The known physicochemical properties of **5-Bromo-1-benzofuran-2-carboxylic acid** are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for guiding formulation and development strategies.

Property	Value	Source
Molecular Formula	$C_9H_5BrO_3$	[1]
Molecular Weight	241.04 g/mol	[1]
Melting Point	257 °C	[2]
Boiling Point (Predicted)	370.9 ± 22.0 °C	[2]
pKa (Predicted)	2.93 ± 0.30	[2]
Physical Form	Solid	[2]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are based on established laboratory techniques for carboxylic acids.

Determination of Melting Point

The melting point of **5-Bromo-1-benzofuran-2-carboxylic acid** can be determined using a standard melting point apparatus. A small, finely powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded.

Determination of pKa (Potentiometric Titration)

The acidity constant (pKa) of a carboxylic acid can be accurately determined by potentiometric titration.

- Preparation of Analyte: A precisely weighed amount of **5-Bromo-1-benzofuran-2-carboxylic acid** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or DMSO, to ensure complete dissolution.
- Titration Setup: A calibrated pH electrode is immersed in the analyte solution, which is continuously stirred.
- Titration: A standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), is added in small, precise increments.

- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

- Sample Preparation: An excess amount of solid **5-Bromo-1-benzofuran-2-carboxylic acid** is added to a known volume of purified water in a sealed flask.
- Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
- Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of a LogP (Shake-Flask Method)

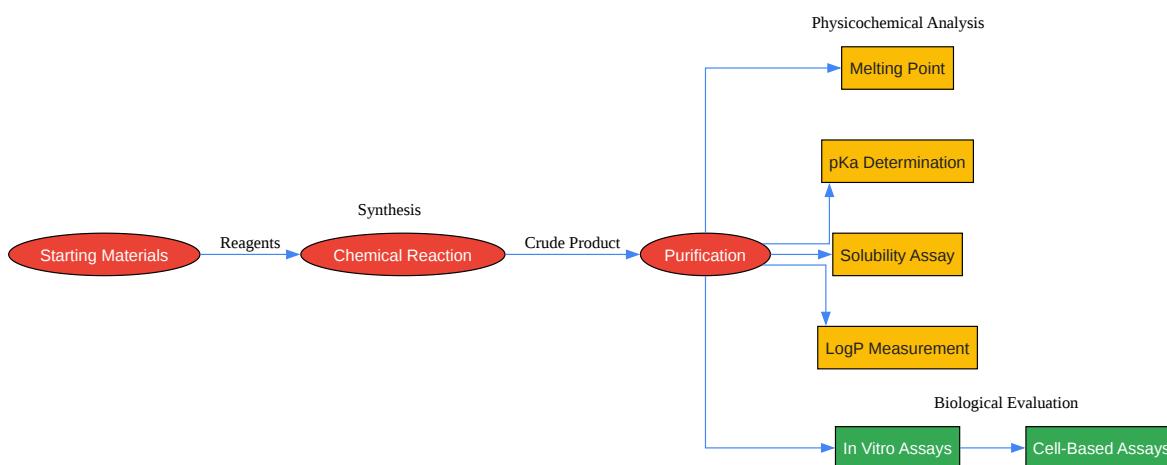
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.

- System Preparation: Equal volumes of a suitable organic solvent (e.g., n-octanol) and an aqueous buffer (typically at a pH where the compound is in its neutral form) are pre-saturated with each other.
- Partitioning: A known amount of **5-Bromo-1-benzofuran-2-carboxylic acid** is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously for a set period to allow for partitioning.

- Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
- Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
- Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

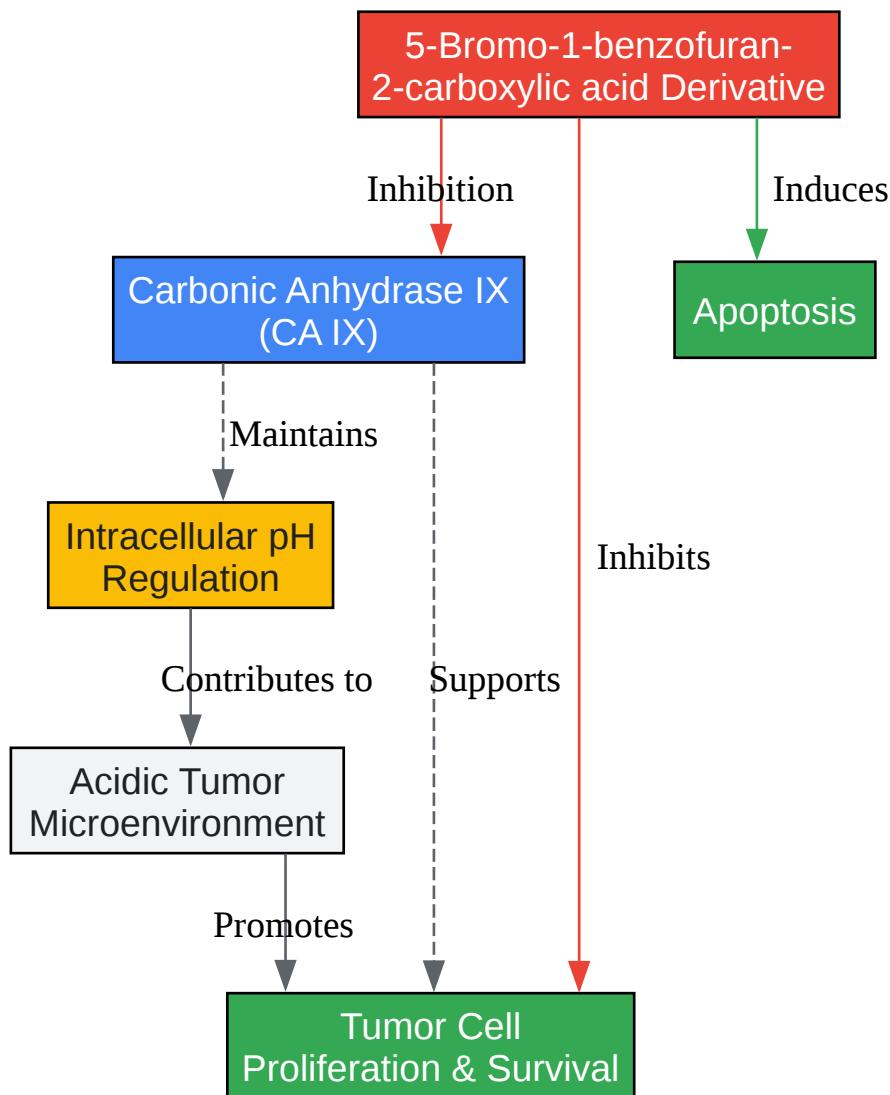
Visualizations

The following diagrams illustrate key experimental and conceptual frameworks relevant to the study of **5-Bromo-1-benzofuran-2-carboxylic acid**.



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General workflow for synthesis and characterization.

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Hypothesized anticancer mechanism of action.

Biological Context and Potential Applications

Benzofuran derivatives are a well-established class of compounds with a wide range of biological activities.[3][4] Specifically, derivatives of **5-bromo-1-benzofuran-2-carboxylic acid** have been investigated for their potential as anticancer agents.[5][6] Research has shown that certain benzofuran-based carboxylic acids can act as inhibitors of carbonic anhydrase IX (CA

IX), an enzyme overexpressed in many types of cancer cells that plays a crucial role in pH regulation and tumor progression.^[5] By inhibiting CA IX, these compounds can disrupt the acidic tumor microenvironment, leading to reduced cell proliferation and induction of apoptosis. ^[5] Further investigation into the structure-activity relationships of this class of compounds could lead to the development of novel and effective cancer therapeutics.

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